3-(5-Oxo-1,2,3,7-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione
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Overview
Description
3-{5-oxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]indol-6-yl}piperidine-2,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that combines a pyrroloindole moiety with a piperidine-2,6-dione ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-oxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]indol-6-yl}piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloindole Moiety: This step involves the cyclization of an appropriate indole derivative with a suitable reagent to form the pyrroloindole structure.
Introduction of the Piperidine-2,6-dione Ring: The pyrroloindole intermediate is then reacted with a piperidine-2,6-dione precursor under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Key factors in industrial production include:
Scalability: Ensuring that the synthetic route can be scaled up to produce large quantities of the compound.
Purity: Implementing purification steps to achieve high purity of the final product.
Cost-effectiveness: Using cost-effective reagents and optimizing reaction conditions to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-{5-oxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]indol-6-yl}piperidine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups or reduce other functional groups within the molecule.
Substitution: Substitution reactions can introduce new substituents onto the pyrroloindole or piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, alkyl groups, or acyl groups.
Scientific Research Applications
3-{5-oxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]indol-6-yl}piperidine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Used in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 3-{5-oxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]indol-6-yl}piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperine and piperidine alkaloids.
Uniqueness
3-{5-oxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]indol-6-yl}piperidine-2,6-dione is unique due to its combination of the pyrroloindole and piperidine-2,6-dione structures. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C15H15N3O3 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
3-(5-oxo-1,2,3,7-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C15H15N3O3/c19-13-2-1-12(14(20)17-13)18-7-9-6-11-8(3-4-16-11)5-10(9)15(18)21/h5-6,12,16H,1-4,7H2,(H,17,19,20) |
InChI Key |
YFUDMSHZHPETHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C4CCNC4=C3 |
Origin of Product |
United States |
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